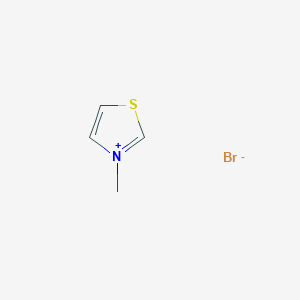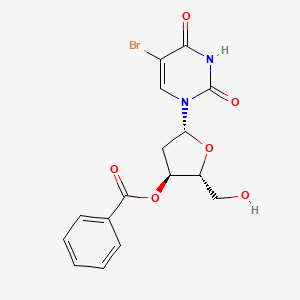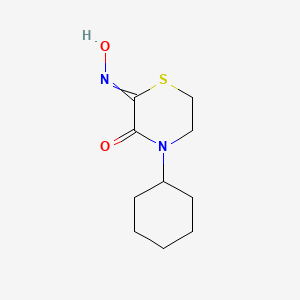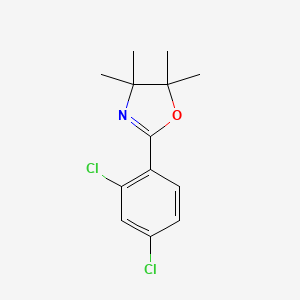
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and a tetramethyl-substituted oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole typically involves the reaction of 2,4-dichlorophenyl isocyanate with a suitable precursor that provides the tetramethyl-substituted oxazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can lead to the formation of various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interfering with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with a similar dichlorophenyl group but different functional properties.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: A compound used in the synthesis of herbicides.
Uniqueness
Its tetramethyl-substituted oxazole ring differentiates it from other similar compounds, providing unique properties that are valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
63545-76-6 |
|---|---|
Molekularformel |
C13H15Cl2NO |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-1,3-oxazole |
InChI |
InChI=1S/C13H15Cl2NO/c1-12(2)13(3,4)17-11(16-12)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
InChI-Schlüssel |
YKKKIAVDMNPWHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(OC(=N1)C2=C(C=C(C=C2)Cl)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
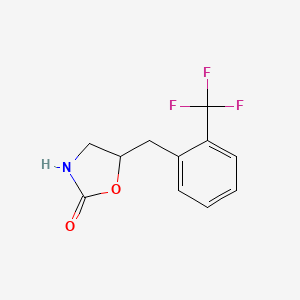
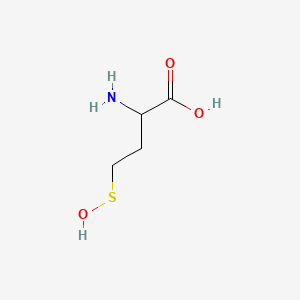
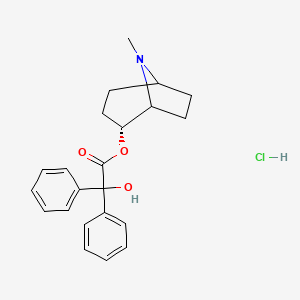
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
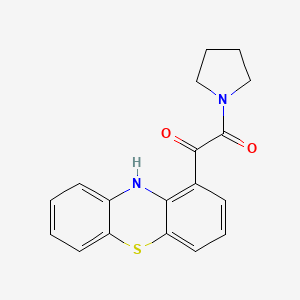
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
